rac Fmoc-trifluoromethylalanine

Peptide Chemistry Nucleophilicity Electronic Effects

rac Fmoc-Tfm-Ala is essential for introducing a chiral α,α-disubstituted residue with strong electron‑withdrawing effect into peptides. The α-CF3 group reduces the adjacent amino nucleophilicity (ΔpKa≈4.3 vs alanine), requiring specialized coupling but enabling precise helical screw‑sense control and sensitive 19F NMR conformational analysis. In amyloid research, it slows Aβ fibril formation, unlike Aib analogs. Available as ≥98% pure racemate in research quantities; supplied with full analytical documentation.

Molecular Formula C18H14F3NO4
Molecular Weight 365.3 g/mol
CAS No. 1219349-78-6
Cat. No. B028808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Fmoc-trifluoromethylalanine
CAS1219349-78-6
SynonymsN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,3,3-trifluoroalanine; 
Molecular FormulaC18H14F3NO4
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F
InChIInChI=1S/C18H14F3NO4/c19-18(20,21)15(16(23)24)22-17(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,22,25)(H,23,24)
InChIKeyGSEIXNCKLHONCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Fmoc-trifluoromethylalanine (CAS 1219349-78-6): Fluorinated Amino Acid for Peptide and Foldamer Engineering


rac Fmoc-trifluoromethylalanine (rac Fmoc-Tfm-Ala) is a racemic, Fmoc-protected, α,α-disubstituted fluorinated amino acid characterized by an α-trifluoromethyl group. This building block, with a molecular weight of 365.30 g/mol and a topological polar surface area of 75.6 Ų , is primarily used in solid-phase peptide synthesis (SPPS) to introduce a sterically hindered and electronically modified residue [1]. The trifluoromethyl group's strong electron-withdrawing effect substantially reduces the nucleophilicity of the adjacent amino function, a key property that distinguishes it from non-fluorinated analogs [2].

Why Standard Fmoc-Alanine or Fmoc-Aib Cannot Replace rac Fmoc-trifluoromethylalanine


Generic substitution with non-fluorinated, Fmoc-protected α,α-disubstituted amino acids like Fmoc-α-aminoisobutyric acid (Fmoc-Aib) or standard Fmoc-Ala is not feasible due to profound electronic and stereoelectronic differences. The α-trifluoromethyl group dramatically lowers the pKa of the adjacent amino group by approximately 4.3 units relative to alanine [1], effectively deactivating it as a nucleophile. This necessitates specialized, non-standard coupling protocols in SPPS [2]. Furthermore, the chiral α-CF3 moiety acts as a powerful helical screw-sense controller in foldamers, an effect absent in achiral Fmoc-Aib [3]. These are not incremental property shifts but fundamental alterations in chemical behavior and conformational control.

Quantitative Differentiation of rac Fmoc-trifluoromethylalanine vs. Key Peptide Building Blocks


Amino Group Basicity (pKa) Reduction vs. Alanine

The incorporation of a trifluoromethyl group on the α-carbon dramatically lowers the basicity of the adjacent amino group, a critical parameter for peptide coupling efficiency. Compared to alanine, the pKa of the amino group in α-trifluoromethylalanine is decreased by 4.3 units [1].

Peptide Chemistry Nucleophilicity Electronic Effects

Coupling Efficiency and Protocol Deviation in SPPS vs. Fmoc-Ala

The strong electron-withdrawing nature of the α-CF3 group reduces the nucleophilicity of the amino nitrogen to such an extent that standard Fmoc SPPS coupling reagents (e.g., HATU/DIPEA) are ineffective for N-terminal coupling [1]. Literature reports that successful couplings on this nitrogen require the use of highly electrophilic species like amino acid chlorides or mixed anhydrides in solution phase, rather than on-resin automated cycles [1].

SPPS Peptide Synthesis Difficult Couplings

Helical Screw-Sense Control in Aib Foldamers vs. Non-Fluorinated Analog

In oligomers of α-aminoisobutyric acid (Aib), the incorporation of a single chiral α-trifluoromethylalanine residue at the N-terminus induces a reversal of the 310-helical screw-sense preference compared to an analogous peptide containing an L-α-methyl valine residue [1]. This stereoelectronic control is a direct consequence of the CF3 group.

Foldamers Conformational Analysis Fluorinated Peptides

Utility as a 19F NMR Conformational Probe vs. Non-Fluorinated Residues

The chiral α-CF3 group serves as a sensitive 19F NMR probe to reliably determine both the magnitude of helical screw-sense preference and its sign assignment in foldamers [1]. This spectroscopic handle is absent in non-fluorinated amino acids like Fmoc-Ala or Fmoc-Aib, which rely solely on more complex and less direct methods (e.g., CD, 2D NMR).

19F NMR Conformational Analysis Peptide Biophysics

Effect on Amyloid-β (Aβ) Fibrillation Kinetics vs. Aib-Containing Peptide

In a comparative study, a short peptide containing (R)-α-trifluoromethylalanine (Tfm-Ala) was shown to slow the kinetics of Aβ fibril formation and delay the random coil to β-sheet transition, whereas an analogous peptide containing α-aminoisobutyric acid (Aib) only slightly inhibited Aβ fibril formation [1].

Amyloid Inhibition Alzheimer's Disease Peptide Therapeutics

Recommended Applications for rac Fmoc-trifluoromethylalanine in Peptide and Protein Science


Engineering Proteolytically Stable Foldamers with Controlled Helicity

For researchers developing foldamers, rac Fmoc-trifluoromethylalanine is the preferred building block for installing a chiral α,α-disubstituted residue that exerts strong, predictable control over helical screw-sense. As demonstrated in Aib oligomers, a single N-terminal residue induces a reversal of helical preference compared to non-fluorinated analogs [1], providing a precise tool for conformational engineering.

Design of Amyloid Aggregation Inhibitors with Altered Kinetics

For scientists investigating Alzheimer's disease and related amyloidoses, this compound offers a strategic advantage. Comparative studies show that peptides containing (R)-α-trifluoromethylalanine slow the kinetics of Aβ fibril formation and delay the pathogenic random coil to β-sheet transition, whereas Aib-containing analogs exhibit only marginal inhibition [1]. This supports its use in designing next-generation inhibitors.

Incorporation of a Sensitive 19F NMR Probe into Peptide Sequences

For biophysical and structural biology studies, rac Fmoc-trifluoromethylalanine serves a dual purpose. Beyond modifying conformation, the α-CF3 group acts as a sensitive 19F NMR handle for quantifying helical screw-sense preference and sign assignment [1]. This eliminates the need for more complex and less direct methods, making it a high-value tool for streamlined conformational analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Fmoc-trifluoromethylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.